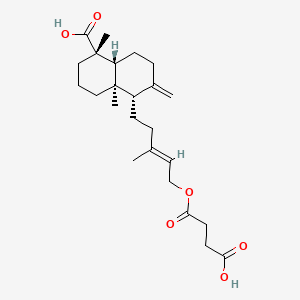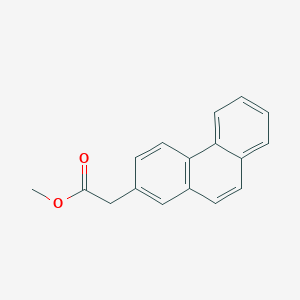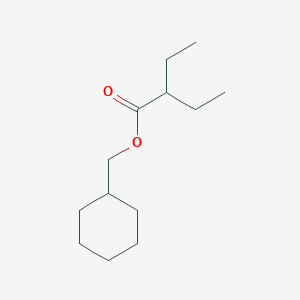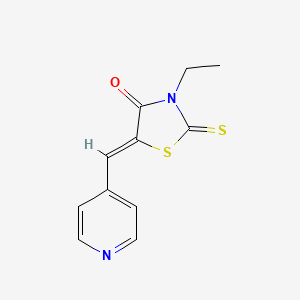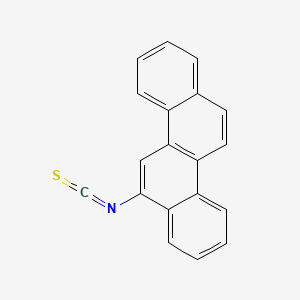
6-Chrysenyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chrysenyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These compounds are characterized by the functional group R−N=C=S, where R represents an organic group. This compound, specifically, is derived from chrysene, a polycyclic aromatic hydrocarbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chrysenyl isothiocyanate typically involves the reaction of 6-chrysenylamine with carbon disulfide in the presence of a base, followed by desulfurization. A common method includes:
Formation of Dithiocarbamate: 6-Chrysenylamine reacts with carbon disulfide in the presence of a base such as sodium hydroxide to form a dithiocarbamate intermediate.
Desulfurization: The dithiocarbamate intermediate is then treated with a desulfurizing agent like cyanuric chloride to yield this compound.
Industrial Production Methods: Industrial production of isothiocyanates often employs large-scale reactors and continuous flow systems to ensure efficient and safe handling of reagents. The process involves:
Continuous Flow Reactors: These reactors allow for the controlled addition of reagents and efficient heat management.
Safety Measures: Due to the toxicity of some reagents, industrial processes are designed with safety protocols to minimize exposure and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chrysenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.
Oxidation: Can be oxidized to form sulfonyl derivatives under specific conditions.
Hydrolysis: Hydrolyzes in the presence of water to form amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines or alcohols, typically under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Acidic or basic aqueous conditions.
Major Products:
Thioureas: Formed from reactions with amines.
Thiocarbamates: Formed from reactions with alcohols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
6-Chrysenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and thioureas.
Biology: Studied for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines.
Medicine: Investigated for its chemopreventive properties, particularly in the prevention of cancer.
Industry: Used in the synthesis of agrochemicals and as a reagent in biochemical assays
Wirkmechanismus
The mechanism of action of 6-Chrysenyl isothiocyanate involves:
Electrophilic Attack: The isothiocyanate group is an electrophile, which reacts with nucleophilic sites in biological molecules.
Enzyme Inhibition: It can inhibit enzymes involved in carcinogen activation, such as cytochrome P450 enzymes.
Induction of Apoptosis: Promotes apoptosis in cancer cells by modulating signaling pathways such as the nuclear factor kappa B (NF-κB) pathway
Vergleich Mit ähnlichen Verbindungen
Phenethyl isothiocyanate: Known for its anticancer properties.
Sulforaphane: Found in broccoli, known for its chemopreventive effects.
Allyl isothiocyanate: Found in mustard, known for its antimicrobial properties
Eigenschaften
CAS-Nummer |
94255-53-5 |
|---|---|
Molekularformel |
C19H11NS |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
6-isothiocyanatochrysene |
InChI |
InChI=1S/C19H11NS/c21-12-20-19-11-18-14-6-2-1-5-13(14)9-10-16(18)15-7-3-4-8-17(15)19/h1-11H |
InChI-Schlüssel |
CIAHPHFXCYGAPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


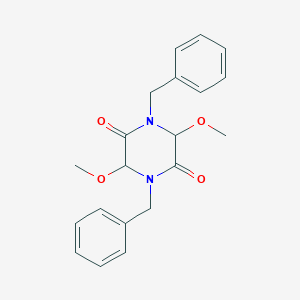
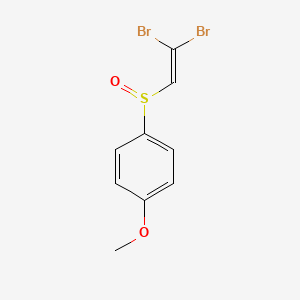
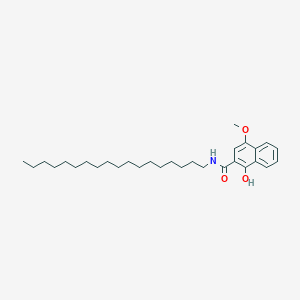
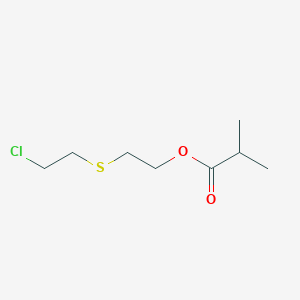
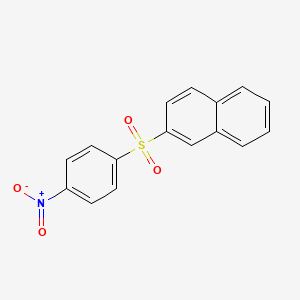

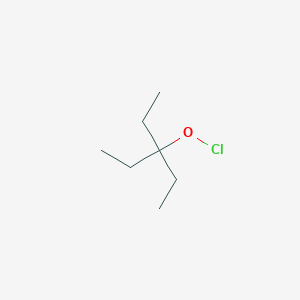

![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)

